TMCB

Catalog No.
S545480
CAS No.
905105-89-7
M.F
C11H9Br4N3O2
M. Wt
534.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TMCB

CAS Number

905105-89-7

Product Name

TMCB

IUPAC Name

2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid

Molecular Formula

C11H9Br4N3O2

Molecular Weight

534.82 g/mol

InChI

InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20)

InChI Key

PHAOTASRLQMKBE-UHFFFAOYSA-N

SMILES

CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br

Solubility

Soluble in DMSO

Synonyms

TMCB;

Canonical SMILES

CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br

Description

The exact mass of the compound [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid is 530.7428 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tetramethylcyclobutane-1,3-dione, commonly referred to as TMCB, is a cyclic diketone characterized by its four methyl groups attached to a cyclobutane structure. This compound has garnered attention due to its unique structural properties and potential applications in organic synthesis and medicinal chemistry. TMCB is notable for its dual inhibitory effects on various kinases, particularly casein kinase 2 and ERK8, making it a subject of interest in pharmacological research .

, primarily through hydrogenation processes. The hydrogenation of TMCB can yield 2,2,4,4-tetramethyl-1,3-cyclobutanediol, which is an important intermediate in organic synthesis. Studies have shown that the efficiency of this reaction can be influenced by the type of catalyst used and the reaction conditions such as temperature and pressure .

Additionally, TMCB can undergo ring scission and enlargement reactions. For instance, when reacted with hydrogen over metal catalysts like platinum or palladium, TMCB can break down into smaller hydrocarbons or expand into larger cyclic structures .

TMCB exhibits notable biological activity as a dual inhibitor of casein kinase 2 and ERK8. The compound has shown an inhibitory concentration (IC50) of approximately 0.5 µM for both kinases, indicating its potential as a therapeutic agent in cancer treatment due to the role these kinases play in cell proliferation and survival . Furthermore, TMCB also interacts with other kinases such as Pim-1 and DYRK1A, suggesting a broader scope of biological activity .

The synthesis of TMCB typically involves the dimerization of dimethyl vinyl ketone followed by subsequent reactions to form the cyclic diketone structure. One efficient route includes thermal cracking of isobutyric acid or isobutyric anhydride to generate dimethyl vinyl ketone, which is then dimerized to yield TMCB. This method is favored for producing high-purity TMCB suitable for further chemical transformations .

TMCB finds applications primarily in organic synthesis and medicinal chemistry. Its role as a kinase inhibitor positions it as a potential lead compound in drug development for diseases where these kinases are implicated. Additionally, due to its reactivity, TMCB can be utilized in various synthetic pathways to create more complex organic molecules .

Research has highlighted the interaction of TMCB with various biological targets beyond casein kinase 2 and ERK8. The compound's ability to bind selectively to different kinases indicates potential for diverse applications in pharmacology. Interaction studies have shown that TMCB can effectively inhibit multiple signaling pathways involved in cell growth and survival, making it a valuable compound for further exploration in therapeutic contexts .

TMCB shares structural similarities with several other diketones and cyclic compounds. Below are some compounds that are comparable:

Compound NameStructure TypeKey Features
1,1,3,3-TetramethylcyclobutaneCyclic DiketoneSimilar ring structure; involved in hydrogenation reactions
2,2-Dimethyl-1,3-cyclobutanedioneCyclic DiketoneUsed in similar synthetic pathways; less biologically active than TMCB
CyclopentanedioneCyclic DiketoneSmaller ring size; different reactivity profile
3-Methyl-2-cyclopenten-1-oneCyclic KetoneDifferent functional groups; used in organic synthesis

Uniqueness of TMCB: What sets TMCB apart from these compounds is its specific inhibitory action on multiple kinases coupled with its unique four-methyl substitution pattern on the cyclobutane ring. This structural feature may enhance its binding affinity and selectivity towards specific biological targets compared to similar diketones.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

534.73873 g/mol

Monoisotopic Mass

530.74283 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Compound 2c [PMID: 22115617]

Dates

Modify: 2023-08-15
1: Geiger DW, Eggett DL, Charles SK. A method for characterizing essential tremor from the shoulder to the wrist. Clin Biomech (Bristol, Avon). 2018 Feb;52:117-123. doi: 10.1016/j.clinbiomech.2017.12.003. Epub 2018 Jan 3. PubMed PMID: 29428341.
2: Crandall JW, Oudah M, Tennom, Ishowo-Oloko F, Abdallah S, Bonnefon JF, Cebrian M, Shariff A, Goodrich MA, Rahwan I. Cooperating with machines. Nat Commun. 2018 Jan 16;9(1):233. doi: 10.1038/s41467-017-02597-8. PubMed PMID: 29339817; PubMed Central PMCID: PMC5770455.
3: Scoville CD, Leavitt GR, Rosales M, Tolley HD. A pilot study of the relationship between preeclampsia and anti-tetanus toxoid antibody levels. Pregnancy Hypertens. 2017 Oct;10:182-186. doi: 10.1016/j.preghy.2017.08.004. Epub 2017 Aug 24. PubMed PMID: 29153676.
4: Sandwisch JW, Hedberg L, Hedberg K. Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. J Phys Chem A. 2017 Aug 17;121(32):6150-6154. doi: 10.1021/acs.jpca.7b05428. Epub 2017 Aug 7. PubMed PMID: 28737912.
5: Han X, Gibson J, Eggett DL, Parker TL. Bergamot (Citrus bergamia) Essential Oil Inhalation Improves Positive Feelings in the Waiting Room of a Mental Health Treatment Center: A Pilot Study. Phytother Res. 2017 May;31(5):812-816. doi: 10.1002/ptr.5806. Epub 2017 Mar 24. PubMed PMID: 28337799; PubMed Central PMCID: PMC5434918.
6: Bollacke A, Nienberg C, Borgne ML, Jose J. Toward selective CK2alpha and CK2alpha' inhibitors: Development of a novel whole-cell kinase assay by Autodisplay of catalytic CK2alpha'. J Pharm Biomed Anal. 2016 Mar 20;121:253-260. doi: 10.1016/j.jpba.2016.01.011. Epub 2016 Jan 8. PubMed PMID: 26786382.
7: Field SL, Dasgupta T, Cummings M, Savage RS, Adebayo J, McSara H, Gunawardena J, Orsi NM. Bayesian modeling suggests that IL-12 (p40), IL-13 and MCP-1 drive murine cytokine networks in vivo. BMC Syst Biol. 2015 Nov 9;9:76. doi: 10.1186/s12918-015-0226-3. PubMed PMID: 26553024; PubMed Central PMCID: PMC4640223.
8: March JK, Pratt MD, Lowe CW, Cohen MN, Satterfield BA, Schaalje B, O'Neill KL, Robison RA. The differential effects of heat-shocking on the viability of spores from Bacillus anthracis, Bacillus subtilis, and Clostridium sporogenes after treatment with peracetic acid- and glutaraldehyde-based disinfectants. Microbiologyopen. 2015 Oct;4(5):764-73. doi: 10.1002/mbo3.277. Epub 2015 Jul 17. PubMed PMID: 26185111; PubMed Central PMCID: PMC4618609.
9: Heaton MJ, Sain SR, Greasby TA, Uejio CK, Hayden MH, Monaghan AJ, Boehnert J, Sampson K, Banerjee D, Nepal V, Wilhelmi OV. Characterizing urban vulnerability to heat stress using a spatially varying coefficient model. Spat Spatiotemporal Epidemiol. 2014 Apr;8:23-33. doi: 10.1016/j.sste.2014.01.002. Epub 2014 Jan 24. PubMed PMID: 24606992.
10: Heaton MJ, Peng RD. Extending distributed lag models to higher degrees. Biostatistics. 2014 Apr;15(2):398-412. doi: 10.1093/biostatistics/kxt031. Epub 2013 Aug 29. PubMed PMID: 23990524; PubMed Central PMCID: PMC3944968.
11: Tolley HD. Using the random walk model for understanding aging: Comments on "The quadratic hazard model for analyzing longitudinal data on aging, health, and the life span" by A.I. Yashin et al. Phys Life Rev. 2012 Jun;9(2):191-2; discussion 195-7. doi: 10.1016/j.plrev.2012.05.007. Epub 2012 May 17. PubMed PMID: 22609433.
12: Dallon JC, Newren E, Hansen MD. Using a mathematical model of cadherin-based adhesion to understand the function of the actin cytoskeleton. Phys Rev E Stat Nonlin Soft Matter Phys. 2009 Mar;79(3 Pt 1):031918. Epub 2009 Mar 27. PubMed PMID: 19391982.
13: Menke J, Martinez T. Improving supervised learning by adapting the problem to the learner. Int J Neural Syst. 2009 Feb;19(1):1-9. PubMed PMID: 19263499.
14: Carroll HD, Ridge PG, Clement MJ, Snell QO. Phylogenies scores for exhaustive searches and parsimony scores searches. Int J Bioinform Res Appl. 2007;3(4):493-503. PubMed PMID: 18048315.
15: Ebbert MT, Beckstead WA, O'Connor TD, Clement MJ, McClellan DA. Pharmacogenomics: analysing SNPs in the CYP2D6 gene using amino acid properties. Int J Bioinform Res Appl. 2007;3(4):471-9. PubMed PMID: 18048313.
16: Pereira PM, Teixeira M, Xavier AV, Louro RO, Pereira IA. The Tmc complex from Desulfovibrio vulgaris hildenborough is involved in transmembrane electron transfer from periplasmic hydrogen oxidation. Biochemistry. 2006 Aug 29;45(34):10359-67. PubMed PMID: 16922512.
17: Muramoto T, Takeda S, Furuya Y, Urushihara H. Reverse genetic analyses of gamete-enriched genes revealed a novel regulator of the cAMP signaling pathway in Dictyostelium discoideum. Mech Dev. 2005 May;122(5):733-43. Epub 2005 Jan 18. PubMed PMID: 15817229.
18: Dallon JC, Othmer HG. How cellular movement determines the collective force generated by the Dictyostelium discoideum slug. J Theor Biol. 2004 Nov 21;231(2):203-22. PubMed PMID: 15380385.
19: Demirer T, Ayli M, Fen T, Ozcan M, Arat M, Buyukberber S, Arslan O, Gurman G, Akan H, Ilhan O. High-dose thiotepa, melphalan and carboplatin (TMCb) followed by autologous peripheral blood stem cell transplantation in patients with lymphoma -- a retrospective evaluation. Bone Marrow Transplant. 2004 Nov;34(9):781-6. PubMed PMID: 15354206.
20: Demirer T, Uysal VA, Ayli M, Genc Y, Ilhan O, Koc H, Dagli M, Arat M, Gunel N, Fen T, Dincer S, Ustael N, Yildiz M, Ustun T, Seyrek E, Ozet G, Muftuoglu O, Akan H. High-dose thiotepa, melphalan and carboplatin (TMCb) followed by autologous stem cell transplantation in patients with advanced breast cancer: a retrospective evaluation. Bone Marrow Transplant. 2003 May;31(9):755-61. PubMed PMID: 12732881.

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